N-(4-chlorobenzyl)-5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine
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Overview
Description
N-(4-chlorobenzyl)-5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a chlorobenzyl group, a methoxyphenyl group, and an imidazole ring. Its molecular formula is C17H17ClN2O, and it has a molecular weight of approximately 300.79 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Substitution Reactions: The chlorobenzyl and methoxyphenyl groups are introduced through nucleophilic substitution reactions. These reactions often require the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzyl)-5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Potassium carbonate in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
N-(4-chlorobenzyl)-5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorobenzyl)-5-(4-methoxyphenyl)-1H-imidazol-2-amine
- 4-((4-chlorobenzyl)oxy)benzaldehyde N-(4-methoxyphenyl)thiosemicarbazone
- 2-(2-(2-((4-chlorobenzyl)oxy)benzylidene)hydrazino)-N-(4-methoxyphenyl)-2-oxoacetamide
Uniqueness
N-(4-chlorobenzyl)-5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine is unique due to its specific combination of functional groups and its potential biological activities. Compared to similar compounds, it may exhibit distinct pharmacological properties and chemical reactivity, making it a valuable compound for further research .
Properties
Molecular Formula |
C18H18ClN3O |
---|---|
Molecular Weight |
327.8 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-5-(4-methoxyphenyl)-1-methylimidazol-2-amine |
InChI |
InChI=1S/C18H18ClN3O/c1-22-17(14-5-9-16(23-2)10-6-14)12-21-18(22)20-11-13-3-7-15(19)8-4-13/h3-10,12H,11H2,1-2H3,(H,20,21) |
InChI Key |
ZIUUXKHDWSVSAH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CN=C1NCC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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